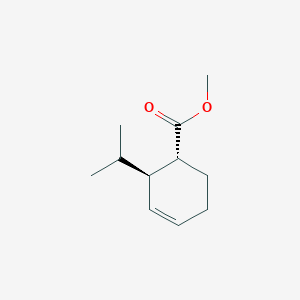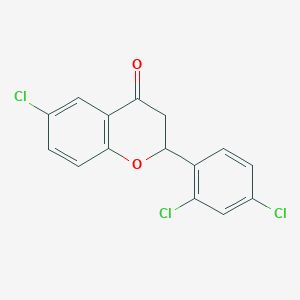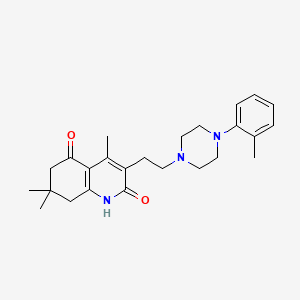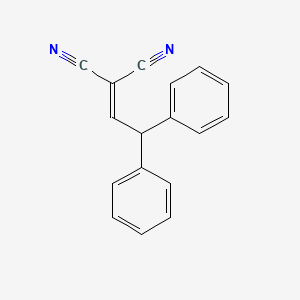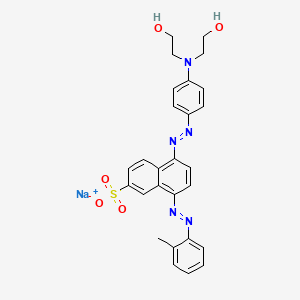![molecular formula C10H13NO2 B14457877 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-23-9](/img/structure/B14457877.png)
2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a cyanide group and a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with cyanide and carboxylation agents . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions: 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The cyanide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
科学的研究の応用
2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .
類似化合物との比較
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the cyanide group, making it less reactive in certain chemical reactions.
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with the cyanide group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both cyanide and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and potential drug development .
特性
CAS番号 |
72764-23-9 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
2-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c11-6-8-5-7-1-3-10(8,4-2-7)9(12)13/h7-8H,1-5H2,(H,12,13) |
InChIキー |
NAOJWDWMTPFEEI-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CC2C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


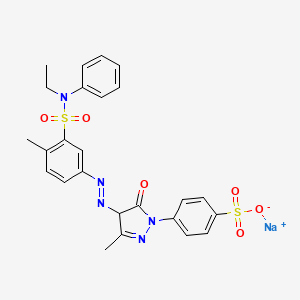
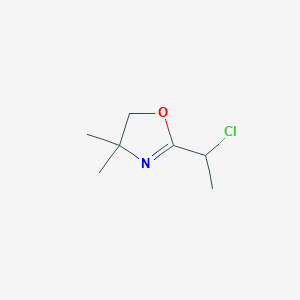
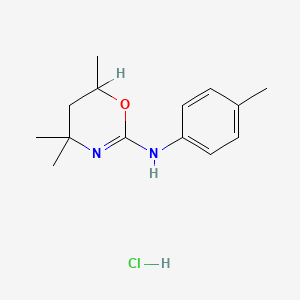
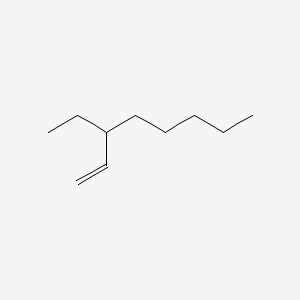
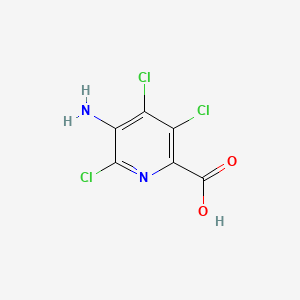
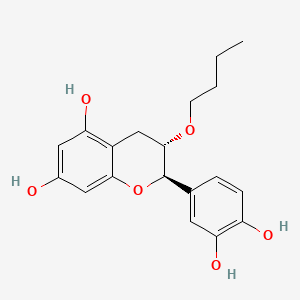
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
